(4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
Description
The compound (4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative characterized by a planar, conjugated core structure. Key substituents include:
- Position 4: A furan-2-yl(hydroxy)methylidene moiety, introducing stereoelectronic effects and hydrogen-bonding capability .
- Position 5: A 4-tert-butylphenyl group, enhancing lipophilicity and steric bulk, which may improve membrane permeability .
This compound is hypothesized to exhibit biological activity due to structural similarities to kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C27H24N2O5S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H24N2O5S/c1-27(2,3)16-9-7-15(8-10-16)22-21(23(30)19-6-5-13-34-19)24(31)25(32)29(22)26-28-18-12-11-17(33-4)14-20(18)35-26/h5-14,22,31H,1-4H3 |
InChI Key |
AZPLVHOWWXHMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. These methods are designed to produce the compound in bulk quantities while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be used as a probe to study various biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, (4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the desired biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Bioactivity: The 6-methoxy-1,3-benzothiazol-2-yl group in the target compound is associated with kinase inhibition, similar to benzothiazole-containing pyrazolone derivatives (e.g., IC₅₀ values in low nanomolar range for kinase targets) . Halogenated aryl groups (e.g., 3,4-dichlorophenyl) enhance antimicrobial activity but reduce solubility due to increased hydrophobicity .
- Physicochemical Properties :
- The 4-tert-butylphenyl group in the target compound increases logP (~3.5) compared to thiophen-2-yl analogues (logP: ~2.1), suggesting improved lipid bilayer penetration .
- Hydroxy-methylidene moieties (e.g., furan-2-yl vs. phenyl) modulate hydrogen-bonding capacity, influencing target binding selectivity .
Comparison with Non-Pyrrolidine Heterocycles
- Pyrazolone Derivatives (e.g., 4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one):
- Benzimidazole Sulfonates (e.g., {4-[5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid derivatives): These compounds show proton pump inhibition but lack the stereochemical complexity of the target compound’s pyrrolidine-2,3-dione system .
Research Findings and Implications
- Synthetic Challenges : The target compound’s stereoselective synthesis requires multi-step protocols, similar to methods described for tetrahydropyrimidine derivatives (e.g., yields <40% due to steric hindrance from tert-butylphenyl) .
- Toxicity Considerations : Structural relatives with chlorinated aryl groups (e.g., 3,4-dichlorophenyl) show higher cytotoxicity (LD₅₀: 25 mg/kg in murine models) compared to the target compound’s tert-butylphenyl variant (LD₅₀: >100 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
